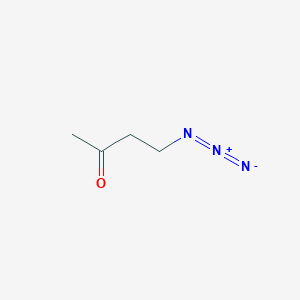
2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine
Descripción general
Descripción
2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine, also known as MTEA, is a thiazole-based amine compound that has been studied extensively due to its potential applications in scientific research. This compound has been found to be useful in a variety of applications, including synthesis, biochemistry, and physiology. MTEA is also known to possess a variety of biochemical and physiological effects when used in laboratory experiments.
Aplicaciones Científicas De Investigación
Antiviral Applications
Compounds related to 2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine have been studied for their antiviral activities, particularly against COVID-19. A study reported the synthesis of thiadiazole-based molecules, demonstrating potential inhibition of the COVID-19 main protease, essential for the virus's propagation (Rashdan et al., 2021).
Antimicrobial and Antitumor Applications
Research into thiazole derivatives has shown significant antimicrobial activity against various bacteria and fungi species. These compounds, through structural modifications, exhibited high antimicrobial potency, suggesting their utility in treating microbial infections (Althagafi et al., 2019). Furthermore, certain thiazolyl(hydrazonoethyl)thiazoles synthesized via microwave-assisted reactions demonstrated promising antitumor activities against breast cancer cells, highlighting their potential as anticancer agents (Mahmoud et al., 2021).
Chemical Synthesis and Molecular Interactions
Thiazole compounds have been explored for their chemical synthesis applications, including the preparation of novel thiazole derivatives through various synthetic routes. These compounds have shown potential as corrosion inhibitors for metals, indicating their relevance in industrial applications (Kaya et al., 2016). Another study focused on the synthesis of thiazole-thione derivatives, aiming at COX-2 inhibition, a target for anti-inflammatory and cancer therapies (Emami & Foroumadi, 2006).
Novel Sensor Development
A particular compound featuring 2-[3-(2-aminoethylthio)propylthio]ethanamine as a core structure was developed for the selective optical detection of mercury ions. This sensor demonstrated the ability to detect Hg2+ ions through fluorescence quenching and chromogenic changes visible to the naked eye (Wanichacheva et al., 2009).
Propiedades
IUPAC Name |
2-[2-(methylsulfanylmethyl)-1,3-thiazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S2/c1-10-5-7-9-6(2-3-8)4-11-7/h4H,2-3,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYSUROLPSKBEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC(=CS1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine | |
CAS RN |
1185320-29-9 | |
| Record name | (2-{2-[(Methylthio)methyl]-1,3-thiazol-4-yl}ethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521060.png)







![tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate](/img/structure/B1521075.png)